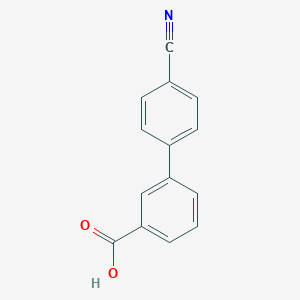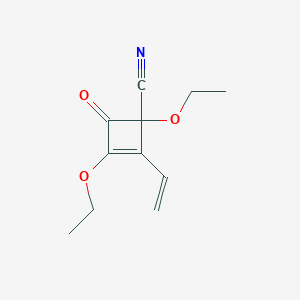
2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile, also known as ethyl 2-ethenyl-4-oxocyclobut-2-enecarboxylate, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is a member of the cyclobutene family and is used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile is not fully understood. However, it is believed to act as a Michael acceptor and react with nucleophiles such as thiols, amines, and carboxylic acids. This reactivity makes it a useful tool for the synthesis of various compounds.
Biochemical And Physiological Effects
2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and antioxidant properties. It has also been shown to have potential anticancer activity. However, further research is needed to fully understand its biochemical and physiological effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile in lab experiments is its high reactivity and versatility. It can be used as a building block in the synthesis of various compounds and materials. However, its high reactivity can also be a limitation as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Future Directions
There are various future directions for the research and application of 2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile. One potential direction is the synthesis of novel compounds with potential therapeutic applications. Another direction is the development of new materials with unique properties based on the cyclobutene scaffold. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various scientific research fields.
Synthesis Methods
The synthesis of 2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile involves the reaction of 2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile 2-ethenyl-4-oxocyclobut-2-ene-1-carboxylate with sodium cyanide in the presence of a catalytic amount of potassium tert-butoxide. The reaction takes place in anhydrous dim2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrileformamide (DMF) at room temperature and produces the desired product in high yield.
Scientific Research Applications
2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile has been extensively studied for its potential applications in various scientific research fields. It has been used as a building block in the synthesis of novel compounds with potential therapeutic applications. It has also been used as a starting material in the synthesis of cyclobutene-based polymers and materials with unique properties.
properties
CAS RN |
154365-61-4 |
|---|---|
Product Name |
2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile |
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile |
InChI |
InChI=1S/C11H13NO3/c1-4-8-9(14-5-2)10(13)11(8,7-12)15-6-3/h4H,1,5-6H2,2-3H3 |
InChI Key |
OHFIHZJMZOAKJP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(C1=O)(C#N)OCC)C=C |
Canonical SMILES |
CCOC1=C(C(C1=O)(C#N)OCC)C=C |
synonyms |
2-Cyclobutene-1-carbonitrile,2-ethenyl-1,3-diethoxy-4-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)
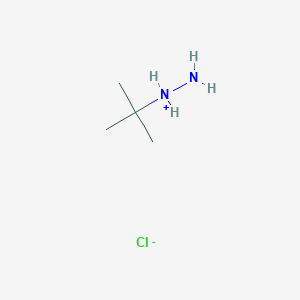

![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)
![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)
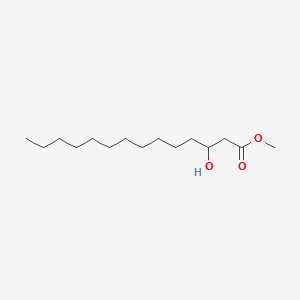
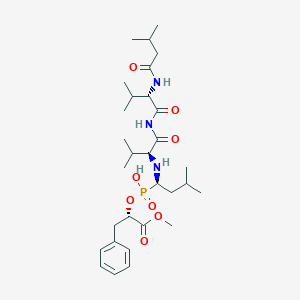
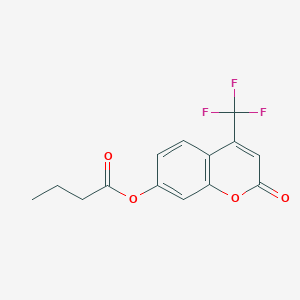
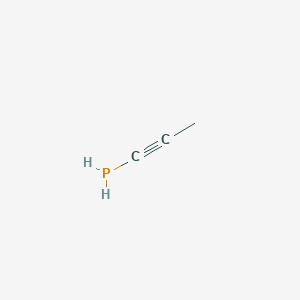

![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)
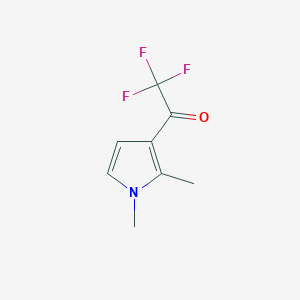
![(27-Diethoxyphosphoryloxy-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl) diethyl phosphate](/img/structure/B142847.png)
